![molecular formula C17H16IN3O B5548382 2-[(4-iodophenyl)amino]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5548382.png)
2-[(4-iodophenyl)amino]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide
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Overview
Description
The compound “2-[(4-iodophenyl)amino]-N’-(3-phenyl-2-propen-1-ylidene)acetohydrazide” is a complex organic molecule. It contains an iodophenyl group, an amino group, a phenyl group, a propenylidene group, and an acetohydrazide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The iodophenyl and phenyl groups are aromatic rings, the amino group (-NH2) is a basic functional group, the propenylidene group contains a carbon-carbon double bond, and the acetohydrazide group contains a carbonyl (C=O) and an amide (C(=O)N) functional group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amino group could participate in acid-base reactions, the carbon-carbon double bond in the propenylidene group could undergo addition reactions, and the acetohydrazide group could undergo reactions typical of carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of an iodine atom could potentially make the compound relatively heavy and possibly increase its boiling point .Scientific Research Applications
Synthesis and Characterization
A range of acetohydrazide derivatives, including those similar to the specified compound, have been synthesized and characterized, aiming to develop novel biologically active compounds. These derivatives are typically synthesized through multistep reaction schemes starting from basic materials like morpholine and p-chlorobenzonitrile, followed by characterization through FT-IR, NMR, and mass spectral studies (Somashekhar & Kotnal, 2019).
Anticancer and Anti-inflammatory Applications
These compounds are screened for their in vitro and in vivo anti-inflammatory activities. Additionally, certain derivatives have undergone in vitro anticancer evaluation, showing moderate to high activity against various cancer cell lines, such as breast cancer cell lines. The evaluation process involves advanced techniques like IR, NMR, Mass spectrometry, elemental analysis, and cell line screenings (Salahuddin et al., 2014).
Antioxidant Properties
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized, exhibiting antioxidant activities comparable to or higher than well-known antioxidants like ascorbic acid. These findings suggest potential therapeutic applications in conditions related to oxidative stress (Tumosienė et al., 2020).
Antihypertensive and α-Blocking Agents
Further research into the synthesis of related compounds has demonstrated their potential as antihypertensive α-blocking agents. This indicates a potential application in the management of hypertension through the modulation of α-adrenoceptors (Abdel-Wahab et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-iodoanilino)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16IN3O/c18-15-8-10-16(11-9-15)19-13-17(22)21-20-12-4-7-14-5-2-1-3-6-14/h1-12,19H,13H2,(H,21,22)/b7-4+,20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNSQVULBQXXSY-LIJKSJPWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CNC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CNC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((4-Iodophenyl)amino)-N'-((E)-3-phenylallylidene)acetohydrazide |
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